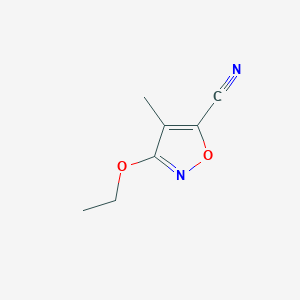
3-Ethoxy-4-methylisoxazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-methylisoxazole-5-carbonitrile, also known as EMIC, is a synthetic compound used in scientific research. It belongs to the isoxazole class of compounds and has been studied for its potential therapeutic applications. EMIC has shown promising results in various research studies, and
Mécanisme D'action
3-Ethoxy-4-methylisoxazole-5-carbonitrile has been shown to inhibit the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a role in various cellular processes such as glycogen metabolism, cell cycle progression, and apoptosis. Inhibition of GSK-3β has been shown to have potential therapeutic effects in various diseases such as cancer, neurodegenerative diseases, and diabetes.
Biochemical and Physiological Effects:
3-Ethoxy-4-methylisoxazole-5-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. 3-Ethoxy-4-methylisoxazole-5-carbonitrile has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell walls. In addition, 3-Ethoxy-4-methylisoxazole-5-carbonitrile has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid beta accumulation.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethoxy-4-methylisoxazole-5-carbonitrile has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 3-Ethoxy-4-methylisoxazole-5-carbonitrile is also stable and has a long shelf life, which makes it ideal for storage and transportation. However, 3-Ethoxy-4-methylisoxazole-5-carbonitrile has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. 3-Ethoxy-4-methylisoxazole-5-carbonitrile also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 3-Ethoxy-4-methylisoxazole-5-carbonitrile. One potential direction is to explore its use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its potential use in the treatment of other diseases such as diabetes and inflammatory diseases. In addition, further research is needed to understand the mechanism of action of 3-Ethoxy-4-methylisoxazole-5-carbonitrile and to develop more effective analogs with improved bioavailability and solubility.
Méthodes De Synthèse
3-Ethoxy-4-methylisoxazole-5-carbonitrile can be synthesized through a multistep process involving the reaction of ethyl acetoacetate and hydroxylamine hydrochloride to form ethyl 3-oxo-4-hydroxy-5-aminopentanoate. This intermediate is then reacted with acetic anhydride and phosphorus pentoxide to form ethyl 3-acetoxy-4-hydroxy-5-aminopentanoate. The final step involves the reaction of this compound with sodium ethoxide and acetonitrile to form 3-Ethoxy-4-methylisoxazole-5-carbonitrile.
Applications De Recherche Scientifique
3-Ethoxy-4-methylisoxazole-5-carbonitrile has been studied for its potential therapeutic applications in various research studies. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. 3-Ethoxy-4-methylisoxazole-5-carbonitrile has also been studied for its antifungal and antibacterial properties. In addition, 3-Ethoxy-4-methylisoxazole-5-carbonitrile has been shown to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
194286-84-5 |
|---|---|
Nom du produit |
3-Ethoxy-4-methylisoxazole-5-carbonitrile |
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
3-ethoxy-4-methyl-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C7H8N2O2/c1-3-10-7-5(2)6(4-8)11-9-7/h3H2,1-2H3 |
Clé InChI |
BAFVEJBFCGDCRA-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C#N |
SMILES canonique |
CCOC1=NOC(=C1C)C#N |
Synonymes |
5-Isoxazolecarbonitrile,3-ethoxy-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)




![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)






![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)
![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)